

# Application Notes and Protocols: Synthesis of 4-Phenylthiomorpholine 1,1-dioxide

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## Compound of Interest

Compound Name: 4-Phenylthiomorpholine 1,1-dioxide

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## Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **4-Phenylthiomorpholine 1,1-dioxide**, commencing from thiomorpholine. The initial step involves an N-arylation of thiomorpholine with bromobenzene, facilitated by a palladium-catalyzed Buchwald-Hartwig amination reaction to yield 4-phenylthiomorpholine. The subsequent step details the oxidation of the sulfide in 4-phenylthiomorpholine to a sulfone, affording the final product, **4-phenylthiomorpholine 1,1-dioxide**. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, where the thiomorpholine 1,1-dioxide scaffold is of significant interest.

## Introduction

The thiomorpholine and its oxidized derivatives, such as thiomorpholine 1,1-dioxide, are considered privileged scaffolds in the field of medicinal chemistry. The incorporation of the thiomorpholine 1,1-dioxide moiety into molecular structures can modulate key physicochemical properties including polarity, metabolic stability, and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.<sup>[1]</sup> <sup>[2]</sup> **4-Phenylthiomorpholine 1,1-dioxide** serves as a key building block in the synthesis of a variety of biologically active compounds.<sup>[3]</sup><sup>[4]</sup> The synthetic pathway described herein is a reliable method for producing this valuable intermediate.

## Synthesis Pathway

The synthesis of **4-Phenylthiomorpholine 1,1-dioxide** from thiomorpholine is achieved in two sequential reactions:

- Step 1: Buchwald-Hartwig Amination: N-Phenylation of thiomorpholine with bromobenzene using a palladium catalyst and a phosphine ligand to form 4-phenylthiomorpholine.[5][6]
- Step 2: Oxidation: Conversion of the sulfide in 4-phenylthiomorpholine to a sulfone using an oxidizing agent such as hydrogen peroxide to yield **4-phenylthiomorpholine 1,1-dioxide**.[2][7]

## Experimental Protocols

### Step 1: Synthesis of 4-Phenylthiomorpholine via Buchwald-Hartwig Amination

Materials:

- Thiomorpholine
- Bromobenzene
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide ( $\text{NaOtBu}$ )
- Anhydrous toluene
- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

**Procedure:**

- To a dry round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
- Evacuate and backfill the flask with the inert gas three times.
- Add anhydrous toluene to the flask, followed by thiomorpholine (1.2 eq) and bromobenzene (1.0 eq).
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel to obtain pure 4-phenylthiomorpholine.

## Step 2: Synthesis of 4-Phenylthiomorpholine 1,1-dioxide via Oxidation

Materials:

- 4-Phenylthiomorpholine
- Glacial acetic acid
- 30% Hydrogen peroxide ( $H_2O_2$ )
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (if necessary)

Procedure:

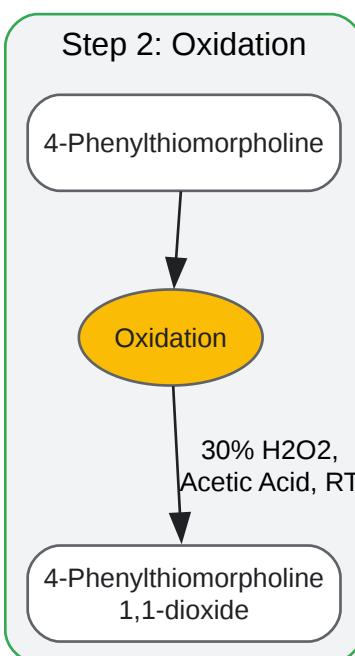
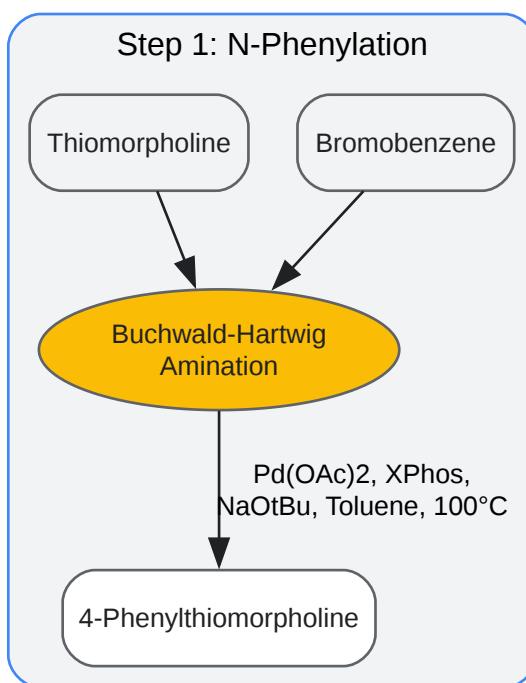
- In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylthiomorpholine (1.0 eq) in glacial acetic acid.
- Cool the flask in an ice bath.

- Slowly add 30% hydrogen peroxide (2.2-2.5 eq) dropwise to the stirred solution. Caution: The addition of hydrogen peroxide is exothermic.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7-8.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude **4-phenylthiomorpholine 1,1-dioxide**.
- If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

## Data Presentation

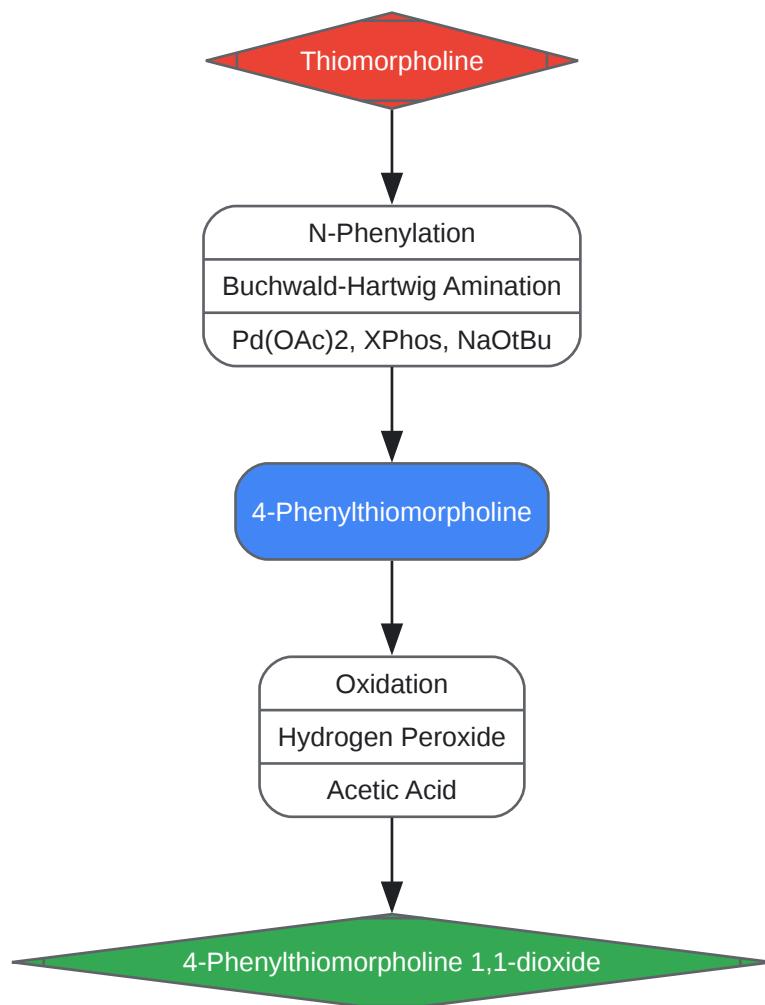
Step	Reactant	Reagent /Catalyst	Solvent	Temperature	Time	Product	Typical Yield
1	Thiomorpholine, Bromobenzene	Pd(OAc) <sub>2</sub> , , XPhos, NaOtBu	Toluene	100 °C	12-24 h	4- Phenylthiomorpholine	75-90%
2	4- Phenylthiomorpholine	30% H <sub>2</sub> O <sub>2</sub>	Acetic Acid	0 °C to RT	2-6 h	4- Phenylthiomorpholine 1,1-dioxide	>90%

## Workflow and Pathway Diagrams



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Caption: Synthetic workflow for **4-Phenylthiomorpholine 1,1-dioxide**.



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Caption: Reaction pathway from Thiomorpholine to the final product.

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